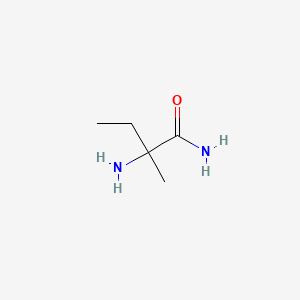![molecular formula C19H14N6O2S B2944059 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 1904307-58-9](/img/structure/B2944059.png)
2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several heterocyclic rings including a benzisoxazole, a thiophene, and a triazolopyridazine. These structures are often found in pharmaceuticals and materials due to their unique chemical properties .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through methods like palladium-catalyzed coupling reactions . The solvothermal method is also commonly used for synthesizing coordination polymers .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the conjugated pi-systems present in the benzisoxazole, thiophene, and triazolopyridazine rings. These rings may also contribute to any potential fluorescence properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich heterocycles. For instance, the thiophene could undergo electrophilic aromatic substitution, and the triazole might participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents on the rings. For example, the presence of the acetamide group might increase solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical compounds with complex structures, including those containing benzisoxazole, thiophene, triazolo, and pyridazine moieties, are synthesized through multi-step chemical reactions. These compounds are characterized using advanced spectroscopic techniques such as IR, MS, 1H NMR, 13C NMR, DEPT, H–H COSY, HMBC, and HSQC to confirm their structures. For example, Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and characterized them using these techniques, assessing their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Potential Applications in Biological Systems
The synthesized compounds are often evaluated for biological activities, such as antimicrobial, antifungal, antitubercular, and insecticidal effects. For instance, Shiradkar and Kale (2006) investigated the bioactivity of condensed bridgehead nitrogen heterocyclic systems, including triazolothiadiazines and triazolothiadiazinoquinoxalines, revealing their potential in antibacterial and antifungal applications (Shiradkar & Kale, 2006).
Molecular Docking and In Vitro Screening
Further research on these compounds involves molecular docking and in vitro screening to evaluate their interaction with target proteins and subsequent biological activities. Flefel et al. (2018) conducted in silico molecular docking screenings and in vitro antimicrobial and antioxidant activity evaluations of novel pyridine and fused pyridine derivatives, showcasing their multifaceted applications in medicinal chemistry (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Structure-Activity Relationships
Studying the structure-activity relationships (SAR) of these compounds helps in understanding their pharmacological or biological properties, which is crucial for drug development processes. Stec et al. (2011) explored the SAR of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which included investigating various 6,5-heterocycles to enhance metabolic stability (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Direcciones Futuras
The future research directions would depend on the intended use of this compound. If it’s a pharmaceutical, further studies could focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a material, researchers might investigate its stability, fluorescence properties, or potential applications .
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2S/c26-19(9-15-13-3-1-2-4-16(13)27-24-15)20-10-18-22-21-17-6-5-14(23-25(17)18)12-7-8-28-11-12/h1-8,11H,9-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVJBFBIHXVYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)

![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2943980.png)
![N-(4-ethoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide](/img/structure/B2943984.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2943989.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide](/img/structure/B2943990.png)
![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)



![3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2943999.png)
